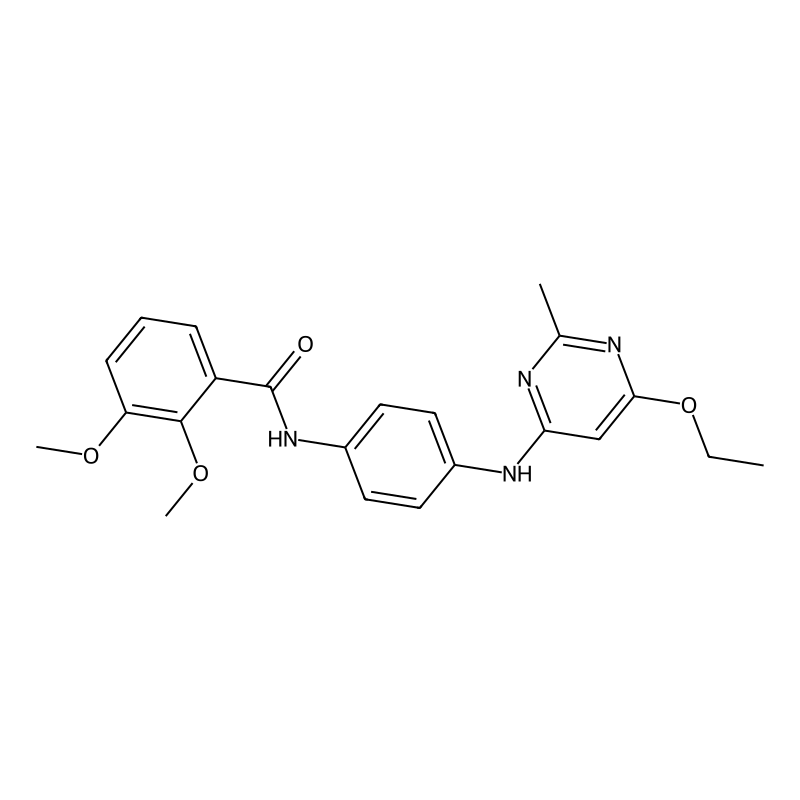

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Its complex molecular structure includes a pyrimidine moiety, an ethoxy group, and multiple methoxy substituents, which contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately 438.484 g/mol. The compound is characterized by its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

- Nucleophilic Substitution: The presence of the amino group allows for nucleophilic attacks on electrophilic centers.

- Oxidation: The methoxy groups can be oxidized under certain conditions, potentially altering the compound's reactivity.

- Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, useful in drug development.

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide exhibits significant biological activity, primarily due to its interaction with biological targets such as enzymes and receptors. Preliminary studies suggest that it may possess:

- Anticancer Properties: Potential inhibition of cancer cell proliferation through interference with specific signaling pathways.

- Anti-inflammatory Effects: Modulation of inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity: Potential effectiveness against certain bacterial strains, attributed to structural similarities with known antimicrobial agents.

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide typically involves several steps:

- Formation of the Pyrimidine Ring: This can be achieved by reacting 2-methylpyrimidine with ethyl iodide in the presence of a base to introduce the ethoxy group.

- Coupling Reaction: The pyrimidine derivative is then coupled with 4-aminophenyl-2,3-dimethoxybenzoic acid (or similar derivatives) under acidic or basic conditions to form the final amide product.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity for biological testing.

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide has several applications:

- Pharmaceutical Research: Investigated as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.

- Chemical Biology: Utilized as a probe in studies examining enzyme interactions and cellular pathways.

- Material Science: Explored for use in developing new materials due to its unique chemical structure.

Interaction studies focus on how N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide interacts with biological molecules. Key findings include:

- Enzyme Binding: The compound may bind to specific enzymes involved in metabolic pathways, inhibiting their activity and thus altering cellular functions.

- Receptor Interaction: Studies indicate potential binding to receptors that regulate cell growth and inflammation, suggesting mechanisms for its biological effects.

Several compounds share structural features with N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Contains sulfonamide group | Antibacterial |

| Trimethoprim | Pyrimidine derivative | Antibacterial |

| N-(4-(methylthio)phenyl)-2,3-dimethoxybenzamide | Similar benzamide structure | Anticancer |

| N-(4-hydroxyphenyl)-3-methoxybenzamide | Related benzamide derivative | Anti-inflammatory |

Uniqueness

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide stands out due to its unique combination of a pyrimidine ring with multiple methoxy groups and an ethoxylated side chain. This structural complexity may confer distinct pharmacological properties that are not present in simpler analogs like sulfanilamide or trimethoprim.